molecular formula C10H15N3O2 B1453694 (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone CAS No. 870007-71-9

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone

Katalognummer B1453694
CAS-Nummer: 870007-71-9
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: XZSVTZRMQLMSRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone” is a compound that has been mentioned in the context of various scientific research . It is a part of a larger family of compounds that include piperazine and isoxazole moieties .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectral technique . These techniques provide information about the functional groups present in the molecule and their arrangement.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy: BRD4 Inhibition

BRD4 inhibitors: have shown promise in cancer therapy, particularly for breast cancer subtypes like TNBC (Triple-Negative Breast Cancer). Derivatives of (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone have been synthesized to evaluate their inhibitory activities against BRD4, with some compounds showing potent anti-proliferative activity .

Medicinal Chemistry: Antipsychotic Drug Development

Piperazine derivatives, which include the (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone structure, are known for their broad biological activities. They act as dopamine and serotonin antagonists and are used in developing antipsychotic drugs .

Biochemistry: Enzyme Inhibition Studies

The compound’s derivatives have been used in enzyme inhibition studies, which are crucial for understanding biochemical pathways and developing therapeutic agents. For instance, they have been involved in studies related to oxidosqualene cyclase inhibitors .

Organic Chemistry: Synthesis of Novel Compounds

In organic chemistry, the compound serves as a building block for synthesizing novel derivatives with potential biological activities. These derivatives are then tested for various properties, including cytotoxicity against different cell lines .

Chemical Engineering: Process Development

The compound is also significant in chemical engineering, where its synthesis and purification processes are optimized for large-scale production. This is essential for the commercial availability of the compound for research and therapeutic use .

Materials Science: Molecular Structure Analysis

In materials science, the compound’s structure has been analyzed using techniques like DFT (Density Functional Theory) and single crystal X-ray diffraction to understand its properties better and how it can be incorporated into new materials .

Zukünftige Richtungen

The future directions for research on “(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the development of new analogs and evaluation of their therapeutic potential.

Eigenschaften

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7-9(8(2)15-12-7)10(14)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSVTZRMQLMSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone

Synthesis routes and methods

Procedure details

A solution of 1-tert-butyloxycarbonyl-piperazine (4.581 mmol, 0.9 eq) and diisopropylethylamine (5.09 mmol, 1.0 eq) in methylene chloride (5 mL) was added to a 40 mL vial. 3,5-Dimethyl-isoxazole-4-carbonyl chloride (5.09 mmol, 1.0 eq) was added to the vial and the reaction was shaken overnight at room temperature. When the reaction was complete, it was diluted with methylene chloride (5 mL) and washed with 4 mL of 1N hydrochloric acid followed by 4 mL of 10% potassium carbonate. The organic layer was concentrated in vacuo. The crude residue was dissolved in 5 mL of dioxane and 5 mL of 4M hydrochloric acid in dioxane. The reaction mixture was shaken overnight at room temperature then centrifuged. The supernatant was removed and the remaining solid was shaken with hexane then centrifuged. The supernatant was removed, and the solids were collected and dried in vacuo to give (3,5-dimethyl-isoxazol-4-yl)-piperazin-1-yl-methanone. LR-MS: 210.2 [(M+H)+].
Quantity
4.581 mmol
Type
reactant
Reaction Step One
Quantity
5.09 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.09 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone
Reactant of Route 5
(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.